4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine
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Overview
Description
4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine typically involves the reaction of 4,4-difluoropiperidine with 2-phenylethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography (GC) and thin-layer chromatography (TLC) to ensure the completion of the reaction .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: A simpler derivative with similar chemical properties but lacking the phenylethylsulfonyl group.
4,4-Difluoro-1-(2-phenylethyl)piperidine: Similar structure but without the sulfonyl group.
Uniqueness
4,4-Difluoro-1-(2-phenylethylsulfonyl)piperidine is unique due to the presence of both the difluoro and phenylethylsulfonyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4,4-difluoro-1-(2-phenylethylsulfonyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c14-13(15)7-9-16(10-8-13)19(17,18)11-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWNDOUVAYFPMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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